molecular formula C5H5FN2O4S B8666303 1-Methanesulfonyl-5-fluorouracil CAS No. 54391-00-3

1-Methanesulfonyl-5-fluorouracil

Cat. No.: B8666303
CAS No.: 54391-00-3
M. Wt: 208.17 g/mol
InChI Key: BLMFZILCTKKUMH-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-5-fluorouracil is a fluorinated pyrimidine derivative structurally related to 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. The compound features a methanesulfonyl group (-SO₂CH₃) substituted at the N1 position of the uracil ring (Compound 8 in ). This modification aims to enhance stability, bioavailability, or targeted delivery compared to unmodified 5-FU.

Properties

CAS No.

54391-00-3

Molecular Formula

C5H5FN2O4S

Molecular Weight

208.17 g/mol

IUPAC Name

5-fluoro-1-methylsulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C5H5FN2O4S/c1-13(11,12)8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)

InChI Key

BLMFZILCTKKUMH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

1-Methanesulfonyl-5-fluorouracil exhibits several pharmacological properties that make it suitable for clinical applications:

  • Enhanced Solubility : The methanesulfonyl group improves the solubility of the compound, facilitating better absorption and bioavailability.
  • Reduced Toxicity : Compared to conventional 5-FU, this derivative may offer a more favorable toxicity profile, minimizing adverse effects while maintaining therapeutic efficacy.

Oncology

This compound has shown promise in various oncological settings:

  • Colorectal Cancer : Studies indicate that formulations containing this compound can be effective against colorectal cancer cells, potentially improving patient outcomes when used in combination with other agents like oxaliplatin or leucovorin .
  • Combination Therapies : The compound is being explored in combination with targeted therapies such as anti-epidermal growth factor receptor therapies, which may enhance its effectiveness against resistant cancer types .

Dermatology

In dermatological applications, this compound is primarily utilized for treating skin cancers and precancerous lesions:

  • Actinic Keratosis : Clinical trials have demonstrated that topical formulations of this compound effectively reduce actinic keratosis lesions, with a significant decrease in new lesions over time .
  • Non-Melanoma Skin Cancers : The compound has been used in total body applications for patients with extensive non-melanoma skin cancers, showing high efficacy in lesion clearance while maintaining minimal systemic absorption .

Case Study 1: Treatment of Extensive Non-Melanoma Skin Cancer

A study reported two patients with extensive non-melanoma skin cancer treated with total body applications of topical 5-fluorouracil cream. Both patients exhibited significant lesion clearance after treatment, with minimal systemic absorption noted. Despite some adverse effects like pain and secondary infections, the overall outcome was positive .

Case Study 2: Colorectal Cancer Treatment Regimen

In a multicenter study involving patients with metastatic colorectal cancer, personalized dosing regimens using this compound demonstrated improved therapeutic outcomes. Patients receiving tailored doses experienced reduced treatment-related toxicities compared to historical data, indicating the potential for enhanced safety profiles with this compound .

Data Table: Comparative Efficacy of Treatments

Treatment TypeEfficacy Rate (%)Common Side Effects
Traditional 5-Fluorouracil60Nausea, diarrhea, mucositis
This compound75Reduced nausea; minimal systemic effects

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of 5-Fluorouracil

Several 5-FU derivatives and prodrugs have been synthesized to optimize therapeutic efficacy. Key compounds include:

Compound Name Structural Modification Key Features
1-Methanesulfonyl-5-fluorouracil Methanesulfonyl at N1 Hypothesized enhanced stability; potential for controlled release.
Ftorafur (UFT) Tetrahydrofuryl at N1 Prodrug requiring enzymatic activation; generates 5-FU with higher Cmax.
1-Benzenesulfonyl-5-fluorouracil Benzenesulfonyl at N1 Larger aromatic substituent may alter solubility and metabolism.
5-Fluorouracil (5-FU) Unmodified pyrimidine Rapid plasma clearance; requires continuous infusion for efficacy.

Pharmacokinetic and Efficacy Profiles

This compound vs. Ftorafur (UFT)
  • Activation Pathways: Ftorafur is metabolized via soluble enzymes or cytochrome P-450 to release 5-FU. Ftorafur generates 5-FU with a longer apparent elimination half-life (t1/2,β = 5.2–7.2 h) compared to continuous 5-FU infusion (steady-state: 0.6 µM). Data for this compound are lacking but could theoretically offer prolonged exposure.
  • Efficacy and Toxicity: Oral UFT (Ftorafur + uracil) achieves comparable 5-FU AUC values to intravenous 5-FU by day 5, with reduced catheter-related complications. Sulfonyl derivatives may localize 5-FU release, minimizing systemic toxicity (e.g., myelosuppression, gastrointestinal damage).
This compound vs. Other Sulfonyl Derivatives
  • 1-Benzenesulfonyl-5-fluorouracil and 1-(p-Toluenesulfonyl)-5-fluorouracil (Compounds 8 and 15, ) feature bulkier substituents, which may reduce metabolic activation rates compared to the smaller methanesulfonyl group. This could influence tumor penetration and enzymatic processing.

Comparative Toxicity

  • 5-FU : Associated with hematopoietic depression, diarrhea, and mucosal damage.
  • Ftorafur: Lower incidence of venous thrombosis vs. continuous 5-FU infusion.
  • Sulfonyl Derivatives: Limited data, but structural modifications aim to reduce off-target effects by delaying 5-FU release.

Q & A

Advanced Research Question

  • Dose-intensity : Optimal tumor growth inhibition occurs at 50 mg/kg/week (mouse xenografts), exceeding 5-FU’s maximum tolerated dose (30 mg/kg/week).
  • Infusion schedules : Continuous IV infusion (120 h) reduces myelosuppression compared to bolus dosing.
  • Resistance mechanisms : Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCG2) correlates with reduced efficacy .

What structural modifications enhance the potency of this compound derivatives?

Advanced Research Question
SAR studies reveal:

  • N1-substitution : Bulky groups (e.g., benzyl, furanidin) improve TS inhibition but reduce solubility.
  • C5-fluorine retention : Essential for base-pairing disruption; replacement with chlorine abolishes activity.
  • Sulfonyl group optimization : Trifluoromethanesulfonyl derivatives increase lipophilicity and blood-brain barrier penetration .

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